molecular formula C18H14BrN3O5 B10836553 (2-(2-(4-Bromophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid

(2-(2-(4-Bromophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid

Cat. No. B10836553
M. Wt: 432.2 g/mol
InChI Key: PKTKHEQNIDLMBW-UHFFFAOYSA-N
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Description

The compound “US10100051, Compound 10” is a chemical entity known for its potential therapeutic applications. It is a derivative of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy groups. This compound has shown promise in various pharmaceutical applications, particularly as an inhibitor of specific enzymes involved in metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10100051, Compound 10” involves the substitution of 5-hydroxyl-1,7-naphthyridine with aryloxy or heteroaryloxy groups. The reaction conditions typically include the use of suitable solvents and catalysts to facilitate the substitution reaction. The detailed synthetic route can be found in the patent documentation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

“US10100051, Compound 10” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .

Scientific Research Applications

“US10100051, Compound 10” has several scientific research applications:

Mechanism of Action

The mechanism of action of “US10100051, Compound 10” involves the inhibition of specific enzymes. It acts as an inhibitor of prolyl hydroxylase, an enzyme involved in the regulation of hypoxia-inducible factors. By inhibiting this enzyme, the compound can modulate various cellular processes, including angiogenesis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US10100051, Compound 10” is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct pharmacological properties. Its ability to inhibit prolyl hydroxylase and modulate hypoxia-inducible factors sets it apart from other similar compounds .

properties

Molecular Formula

C18H14BrN3O5

Molecular Weight

432.2 g/mol

IUPAC Name

2-[[2-(4-bromophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H14BrN3O5/c1-9-15-12(17(25)16(21-9)18(26)20-8-14(23)24)6-7-13(22-15)27-11-4-2-10(19)3-5-11/h2-7,25H,8H2,1H3,(H,20,26)(H,23,24)

InChI Key

PKTKHEQNIDLMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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